molecular formula C19H16FN3O B7161206 N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide

N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide

Cat. No.: B7161206
M. Wt: 321.3 g/mol
InChI Key: LKUWLFIUMORNMN-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to the pyrimidine ring

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c1-13-7-8-14(9-17(13)20)10-22-19(24)16-11-21-12-23-18(16)15-5-3-2-4-6-15/h2-9,11-12H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUWLFIUMORNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=CN=CN=C2C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide
  • N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine
  • 3-Methoxyphenylboronic acid
  • 3-(Trifluoromethyl)benzylamine

Uniqueness

N-[(3-fluoro-4-methylphenyl)methyl]-4-phenylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its pyrimidine core structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its fluorine atom, in particular, can enhance its metabolic stability and bioavailability, distinguishing it from other similar compounds.

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